

A Comparative Guide to Quantum Turbulence in Superfluid Helium-4 and Helium-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium-4 atom

Cat. No.: B1232308

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenomena of quantum turbulence in the two stable isotopes of helium, Helium-4 (^4He) and Helium-3 (^3He). Understanding the distinct behaviors of these quantum fluids is crucial for advancing our knowledge of macroscopic quantum systems and has implications for various fields, including cryogenics and the development of quantum computing. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying physical processes.

The fundamental differences between ^4He and ^3He arise from their nuclear spin, which dictates their quantum statistical nature. ^4He atoms are bosons, which can undergo Bose-Einstein condensation to form a superfluid at a relatively high temperature of about 2.17 K.^{[1][2][3]} In contrast, ^3He atoms are fermions and can only form a superfluid at much lower temperatures (around 2.5 mK) through the formation of Cooper pairs, analogous to electrons in a superconductor.^{[1][2][3][4]} This intrinsic difference leads to significant variations in the characteristics of quantum turbulence observed in the two isotopes.

Quantitative Comparison of Quantum Turbulence Properties

The following table summarizes key quantitative parameters that differentiate quantum turbulence in superfluid ^4He and ^3He . These values are derived from a range of experimental

studies and theoretical models.

Property	Helium-4 (⁴ He)	Helium-3 (³ He)	Key Differences & Significance
Superfluid Transition Temperature (SVP)	~2.17 K[2][3]	~2.5 mK[2][3][4]	The significantly lower transition temperature in ³ He necessitates more complex and powerful refrigeration techniques for its study.
Nature of Superfluidity	Bose-Einstein Condensate (Bosons) [1][3]	Cooper Pairing (Fermions)[1][3]	The underlying quantum statistics govern the nature of the order parameter and the properties of quantized vortices.
Quantum of Circulation (κ)	$h/m_4 \approx 9.97 \times 10^{-8}$ m ² /s[5]	$h/(2m_3) \approx 6.62 \times 10^{-8}$ m ² /s[6]	The circulation is quantized in both, but the effective mass in ³ He is that of a Cooper pair ($2m_3$).
Vortex Core Radius (ξ)	~0.1 nm[7]	~10 - 60 nm[7]	The much larger vortex core in ³ He is a consequence of the Cooper pairing mechanism and influences vortex dynamics and interactions.
Critical Velocity for Turbulence Onset	Varies with temperature, geometry, and method of generation. Can range from cm/s to m/s.[7][8]	Generally lower than in ⁴ He under comparable conditions due to the different superfluid nature.[9]	The critical velocity marks the transition from laminar-like superflow to a turbulent state characterized by a

			tangle of quantized vortices.
Dominant Turbulence Type	Can exhibit both Vinen (ultra-quantum) and Kolmogorov (quasi-classical) turbulence.[9][10]	Often exhibits Vinen-type turbulence, with Kolmogorov-like behavior observed under specific conditions.[5]	The type of turbulence depends on the energy injection scale and the interaction with the normal fluid component.
Normal Fluid Component	Present above ~1 K, acts as a source of mutual friction, damping vortex motion.[10]	Viscous normal fluid is present and plays a significant role in damping vortex motion, even at very low temperatures.[5]	The interaction between the superfluid vortex tangle and the normal fluid is a key factor in the dissipation of turbulent energy.

Experimental Protocols

The study of quantum turbulence in superfluid helium relies on sophisticated cryogenic techniques and specialized measurement methods. Below are detailed methodologies for key experiments.

Generation and Detection of Quantum Turbulence using a Vibrating Wire Resonator

Objective: To generate a localized region of quantum turbulence and measure its properties.

Methodology:

- **Apparatus:** A thin superconducting wire (e.g., NbTi) is suspended under tension within the experimental cell containing liquid helium.[11] The cell is cooled to the desired temperature using a dilution refrigerator. A uniform magnetic field is applied perpendicular to the wire.
- **Generation of Turbulence:** An alternating current is passed through the wire. The Lorentz force resulting from the interaction of the current with the magnetic field causes the wire to vibrate.[6] Above a certain critical velocity, the smooth flow of the superfluid around the wire

breaks down, leading to the nucleation and proliferation of quantized vortices, forming a turbulent tangle.[6]

- **Detection of Turbulence:** The motion of the wire induces a voltage. The resonant frequency and the width of the resonance curve of the wire are sensitive to the surrounding fluid. The presence of a vortex tangle increases the damping on the wire, which can be measured as a broadening of the resonance peak and a decrease in its amplitude.[11]
- **Data Analysis:** The change in the resonance properties is correlated with the vortex line density (L), which is the total length of the vortex lines per unit volume.

Second Sound Attenuation for Vortex Line Density Measurement in ${}^4\text{He}$

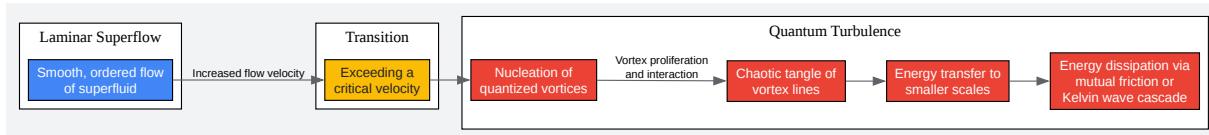
Objective: To measure the average vortex line density in a volume of superfluid ${}^4\text{He}$.

Methodology:

- **Apparatus:** An experimental cell is equipped with a second sound transmitter (heater) and a receiver (thermometer).[12][13] Second sound is a temperature-entropy wave that propagates through the superfluid.
- **Measurement Principle:** Quantized vortices scatter the thermal excitations (phonons and rotons) that constitute the normal fluid component. This scattering leads to an attenuation of the second sound wave. The degree of attenuation is directly proportional to the vortex line density.[14]
- **Procedure:**
 - A baseline measurement of the second sound amplitude is taken in the absence of turbulence.
 - Turbulence is generated in the path of the second sound wave, for example, by a heater-induced counterflow or a vibrating grid.
 - The amplitude of the second sound signal is measured again in the presence of the vortex tangle.

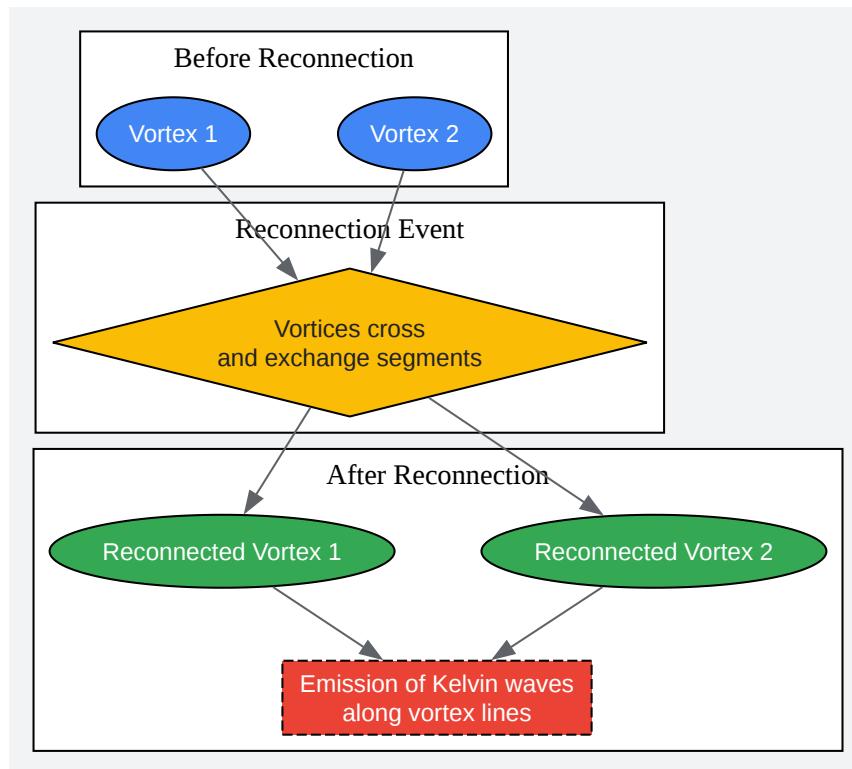
- Data Analysis: The vortex line density (L) is calculated from the measured attenuation using the following relation: $L = (2\pi v_2 / \kappa) * (\alpha' / (1 - \alpha'^2)^{1/2}) * \Delta\alpha$ where v_2 is the second sound velocity, κ is the quantum of circulation, α and α' are mutual friction parameters, and $\Delta\alpha$ is the change in attenuation.[15]

Andreev Reflection for Vortex Detection in $^3\text{He-B}$

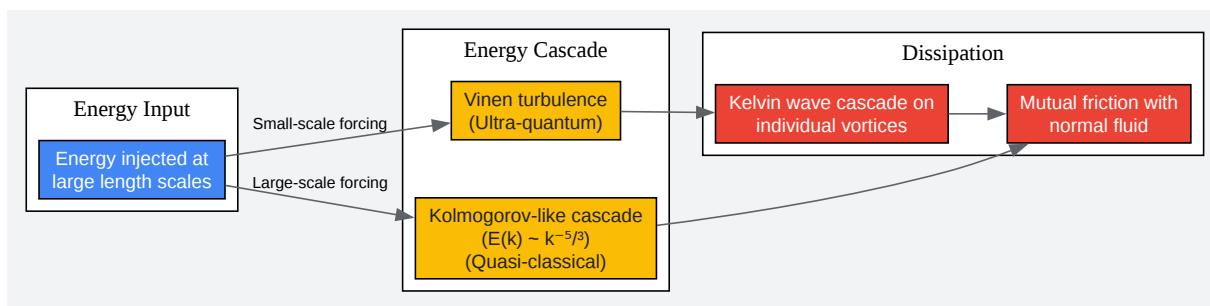

Objective: To detect and characterize individual quantized vortices and vortex tangles in superfluid $^3\text{He-B}$ at ultra-low temperatures.

Methodology:

- Apparatus: The experiment is conducted in a dilution refrigerator capable of reaching temperatures in the millikelvin range. A source of thermal quasiparticles (e.g., a small heater) and a detector (e.g., a vibrating wire resonator) are placed in the experimental cell.
- Measurement Principle: At very low temperatures, the mean free path of thermal quasiparticles becomes very long. When a quasiparticle encounters the velocity field of a quantized vortex, it can undergo Andreev reflection.[16] In this process, a quasiparticle is retroreflected as a quasi-hole (and vice-versa), with a negligible transfer of momentum to the vortex. This "shadowing" effect can be detected as a reduction in the quasiparticle flux at the detector.
- Procedure:
 - A beam of thermal quasiparticles is directed towards the detector.
 - A vortex or a vortex tangle is generated in the path of the quasiparticle beam, for instance, by a vibrating grid.
 - The detector measures the flux of quasiparticles. A decrease in the detected flux indicates the presence of vortices.
- Data Analysis: The amount of Andreev reflection is proportional to the vortex line density. By using an array of detectors, it is possible to image the spatial distribution of the vortex tangle.


Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts in quantum turbulence.


[Click to download full resolution via product page](#)

Generation of Quantum Turbulence.

[Click to download full resolution via product page](#)

Vortex Reconnection and Kelvin Waves.

[Click to download full resolution via product page](#)

Energy Spectrum in Quantum Turbulence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Helium-3 - Wikipedia [en.wikipedia.org]
- 2. Superfluid helium-4 - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. magnapetra.com [magnapetra.com]
- 5. m.youtube.com [m.youtube.com]
- 6. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 7. pnas.org [pnas.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Phenomenology of transition to quantum turbulence in flows of superfluid helium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. london.ucdavis.edu [london.ucdavis.edu]
- 12. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. fy.chalmers.se [fy.chalmers.se]
- To cite this document: BenchChem. [A Comparative Guide to Quantum Turbulence in Superfluid Helium-4 and Helium-3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232308#differences-in-quantum-turbulence-between-helium-4-and-helium-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com